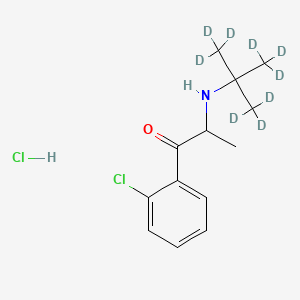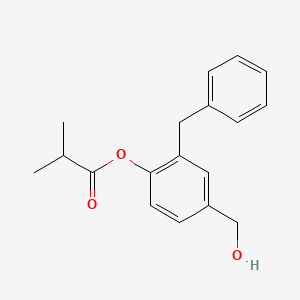
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride, also known as O-[(4-nitrophenyl)methyl]hydroxylamine-d6 Hydrochloride, is a chemical compound with the molecular formula C7H3D6ClN2O3 . It is a stable isotope labelled compound and is used in research .
Molecular Structure Analysis
The molecular structure of O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is represented by the formula C7H3D6ClN2O3 . This indicates that it contains seven carbon atoms, three hydrogen atoms, six deuterium atoms (a stable isotope of hydrogen), one chlorine atom, two nitrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is a solid substance . It has a molecular weight of 210.65 . It should be stored at -20° C . The melting point is between 211-213° C .Safety and Hazards
Propiedades
Número CAS |
1794877-91-0 |
|---|---|
Fórmula molecular |
C7H9ClN2O3 |
Peso molecular |
210.647 |
Nombre IUPAC |
O-[dideuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H/i1D,2D,3D,4D,5D2; |
Clave InChI |
LKCAFSOYOMFQSL-UNJHBGEESA-N |
SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-].Cl |
Sinónimos |
O-[(4-nitrophenyl)methyl]hydroxylamine-d6 Hydrochloride; p-Nitrobenzyloxyamine-d6 Hydrochloride; O-(p-Nitrobenzyl)hydroxylamine-d6 Monohydrochloride; 4-Nitrobenzyloxyamine-d6 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
